molecular formula C15H12O3 B5704637 2-ethoxy-7-hydroxy-9H-fluoren-9-one

2-ethoxy-7-hydroxy-9H-fluoren-9-one

Cat. No.: B5704637
M. Wt: 240.25 g/mol
InChI Key: HLERULOIKJNSNL-UHFFFAOYSA-N
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Description

2-Ethoxy-7-hydroxy-9H-fluoren-9-one is a fluorenone derivative characterized by a ketone group at the 9-position, an ethoxy (-OCH₂CH₃) substituent at the 2-position, and a hydroxyl (-OH) group at the 7-position. This compound combines both electron-donating (hydroxyl) and electron-withdrawing (ethoxy) groups, which influence its electronic properties, solubility, and reactivity. Fluorenone derivatives are widely studied for their applications in organic synthesis, materials science, and pharmaceuticals due to their planar aromatic structure and tunable substituent effects.

Properties

IUPAC Name

2-ethoxy-7-hydroxyfluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-2-18-10-4-6-12-11-5-3-9(16)7-13(11)15(17)14(12)8-10/h3-8,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLERULOIKJNSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-7-hydroxy-9H-fluoren-9-one typically involves the functionalization of fluorenone derivatives. One common method includes the ethoxylation of 2-hydroxy-9H-fluoren-9-one. The reaction conditions often involve the use of ethyl iodide and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-7-hydroxy-9H-fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the fluorenone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-ethoxy-7-oxo-9H-fluoren-9-one.

    Reduction: 2-ethoxy-7-hydroxy-9H-fluoren-9-ol.

    Substitution: 2-substituted-7-hydroxy-9H-fluoren-9-one derivatives.

Scientific Research Applications

2-ethoxy-7-hydroxy-9H-fluoren-9-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-7-hydroxy-9H-fluoren-9-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their function. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The fluorenone core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity: The hydroxyl group in the target compound increases polarity compared to fully alkylated derivatives like 2,7-diethoxy-9H-fluoren-9-one . This enhances solubility in polar solvents (e.g., methanol or water) but may reduce membrane permeability. Halogenated analogs (e.g., 7-amino-2,4-dichloro-9H-fluoren-9-one) exhibit reduced polarity, favoring applications in hydrophobic environments .

Biological Activity: Amino and hydroxyl groups (e.g., in 4-amino-2,7-dichloro-9H-fluoren-9-ol) correlate with enhanced bioactivity, such as antimicrobial and anticancer effects, due to hydrogen-bonding interactions with cellular targets .

Reactivity in Synthesis :

  • Halogenated derivatives (e.g., 4-chloro-2-fluoro-9H-fluoren-9-one ) are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the electron-withdrawing effects of halogens .
  • The target compound’s hydroxyl group could participate in condensation or esterification reactions, while the ethoxy group may stabilize intermediates in nucleophilic substitutions.

Physicochemical and Application Comparison

Table 2: Application Potential of Selected Fluorenones

Compound Key Applications Limitations
This compound - Photovoltaic materials (polarity aids charge transport) Limited thermal stability due to -OH oxidation.
2,7-Diethoxy-9H-fluoren-9-one - Organic semiconductors (high lipophilicity for thin-film deposition) Poor solubility in aqueous systems.
7-Amino-2,4-dichloro-9H-fluoren-9-one - Drug intermediates (halogens enhance metabolic stability) Toxicity concerns from chlorinated byproducts.
4-Chloro-2-fluoro-9H-fluoren-9-one - Catalytic intermediates (halogens enable regioselective coupling) Requires specialized catalysts for reactivity.

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